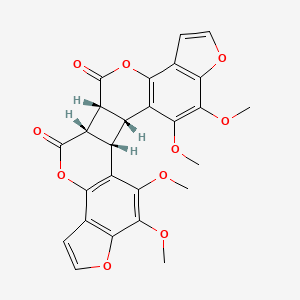
Moellendorffilin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Moellendorffilin is an analog of a natural product found in Chinese medicinal plants. It has shown potent anticancer activity by acting as a kinase inhibitor, blocking the activity of proteins involved in cancer cell growth and survival . The compound has a molecular formula of C26H20O10 and a molecular weight of 492.4 g/mol .
Métodos De Preparación
The preparation of Moellendorffilin involves the reaction of methyl benzoate (or ethyl benzoate) with sodium hydroxide to produce the salts of benzoic acid and methanol. The salts are then acidified to obtain this compound . This method is relatively straightforward and commonly used in laboratory settings.
Análisis De Reacciones Químicas
Moellendorffilin undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using appropriate reducing agents.
Aplicaciones Científicas De Investigación
Moellendorffilin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methods.
Biology: The compound is studied for its biological activity, particularly its anticancer properties.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.
Mecanismo De Acción
Moellendorffilin exerts its effects by inhibiting kinase activity, which blocks the activity of proteins involved in cancer cell growth and survival. This inhibition leads to the induction of apoptosis in tumor cells, resulting in their destruction . The molecular targets and pathways involved include various kinases and signaling pathways critical for cell proliferation and survival.
Comparación Con Compuestos Similares
Moellendorffilin is structurally similar to several other compounds, including:
Angelicin: (CAS#523-50-2)
Sphondin: (CAS#483-66-9)
Isobergapten: (CAS#482-48-4)
Pimpinellin: (CAS#131-12-4) These compounds share similar structural features but differ in specific functional groups and substructures, which can lead to variations in their physicochemical properties, bioactivity, and pharmacological properties. This compound’s unique structure and potent anticancer activity distinguish it from these similar compounds.
Propiedades
Fórmula molecular |
C26H20O10 |
|---|---|
Peso molecular |
492.4 g/mol |
Nombre IUPAC |
(1S,2R,14R,15S)-4,5,24,25-tetramethoxy-7,12,17,22-tetraoxaheptacyclo[13.11.0.02,14.03,11.06,10.018,26.019,23]hexacosa-3(11),4,6(10),8,18(26),19(23),20,24-octaene-13,16-dione |
InChI |
InChI=1S/C26H20O10/c1-29-21-15-11-12-14(13(11)25(27)35-17(15)9-5-7-33-19(9)23(21)31-3)26(28)36-18-10-6-8-34-20(10)24(32-4)22(30-2)16(12)18/h5-8,11-14H,1-4H3/t11-,12+,13-,14+ |
Clave InChI |
LRROJPIKHKKOOJ-KPWCQOOUSA-N |
SMILES isomérico |
COC1=C(C2=C(C=CO2)C3=C1[C@@H]4[C@H]5[C@@H]([C@@H]4C(=O)O3)C(=O)OC6=C5C(=C(C7=C6C=CO7)OC)OC)OC |
SMILES canónico |
COC1=C(C2=C(C=CO2)C3=C1C4C5C(C4C(=O)O3)C(=O)OC6=C5C(=C(C7=C6C=CO7)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




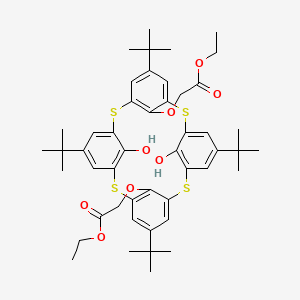
![1,3-Dihydroindol-2-one, 3-[2-(3-methoxyphenylimino)-4-oxothiazolidin-5-ylidene]-](/img/structure/B14869265.png)
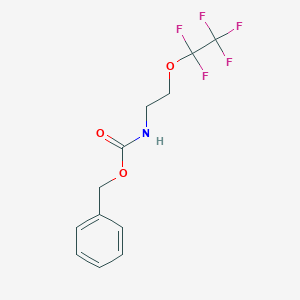
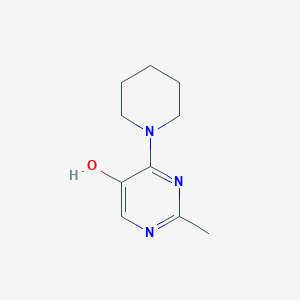
![2-Amino-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxobutanoic acid](/img/structure/B14869272.png)


![cyclopropyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B14869292.png)
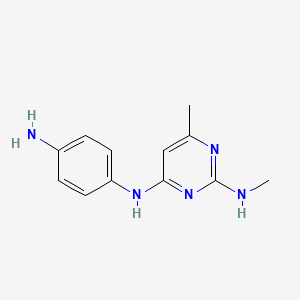
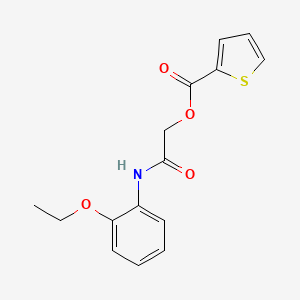
![[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-chlorobenzoate](/img/structure/B14869306.png)

